molecular formula C6H7ClN2OS B1422341 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide CAS No. 89466-40-0

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Cat. No.: B1422341
CAS No.: 89466-40-0
M. Wt: 190.65 g/mol
InChI Key: PPDIVWQPAJUVCT-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C6H7ClN2OS and its molecular weight is 190.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, and antiviral activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby inhibiting or activating their functions.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the proliferation and apoptosis of cancer cells . The specific impact of this compound on these processes can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been reported to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation over time . The long-term effects of this compound on cellular function can include sustained inhibition of target enzymes or prolonged alterations in gene expression, depending on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Lower doses may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, thiazole derivatives have been shown to have a dose-dependent impact on bacterial growth inhibition . It is essential to determine the optimal dosage to achieve the desired therapeutic effect while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo metabolic transformations, such as oxidation and conjugation, which can affect their biological activity and pharmacokinetics . Understanding these pathways is crucial for predicting the compound’s behavior in vivo.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Thiazole derivatives can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, the compound may localize to specific organelles or compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, thiazole derivatives have been observed to localize in the nucleus, where they can interact with DNA and transcription factors . The precise localization can influence the compound’s effectiveness in modulating cellular processes.

Properties

IUPAC Name

2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDIVWQPAJUVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251363
Record name 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-40-0
Record name 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89466-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.